molecular formula C15H20O11 B15292957 alpha-Amino-2-BenzofuranaceticAcidMethylEster

alpha-Amino-2-BenzofuranaceticAcidMethylEster

Cat. No.: B15292957
M. Wt: 376.31 g/mol
InChI Key: DPOQCELSZBSZGX-LYXWQFBCSA-N
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Description

Alpha-Amino-2-BenzofuranaceticAcidMethylEster is a compound that belongs to the benzofuran family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of Alpha-Amino-2-BenzofuranaceticAcidMethylEster involves several steps. One common method is the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to the unsaturated C–C bond, followed by further reactions . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Alpha-Amino-2-BenzofuranaceticAcidMethylEster undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Alpha-Amino-2-BenzofuranaceticAcidMethylEster involves its interaction with specific molecular targets and pathways. The compound can act on multiple targets, including enzymes and receptors, to exert its biological effects . For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . The exact pathways involved depend on the specific application and target organism.

Properties

Molecular Formula

C15H20O11

Molecular Weight

376.31 g/mol

IUPAC Name

methyl (3R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11?,12?,13?,15-/m1/s1

InChI Key

DPOQCELSZBSZGX-LYXWQFBCSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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